

# Samotolisib biomarker validation AR-v7 negative patients

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## Compound Focus: Samotolisib

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## Efficacy of Samotolisib by AR-V7 Status

Clinical Endpoint	AR-V7 Negative Patients	AR-V7 Positive Patients	Statistical Significance
Radiographic Progression-Free Survival (rPFS)	13.2 months (with samotolisib) vs 5.3 months (with placebo) [1]	Information not specified in search results	P = 0.03 [1]
Overall Patient Population (rPFS)	10.2 months (with samotolisib) vs 5.5 months (with placebo) [1]	Information not specified in search results	P = 0.03 [1]

## Experimental Data and Methodology

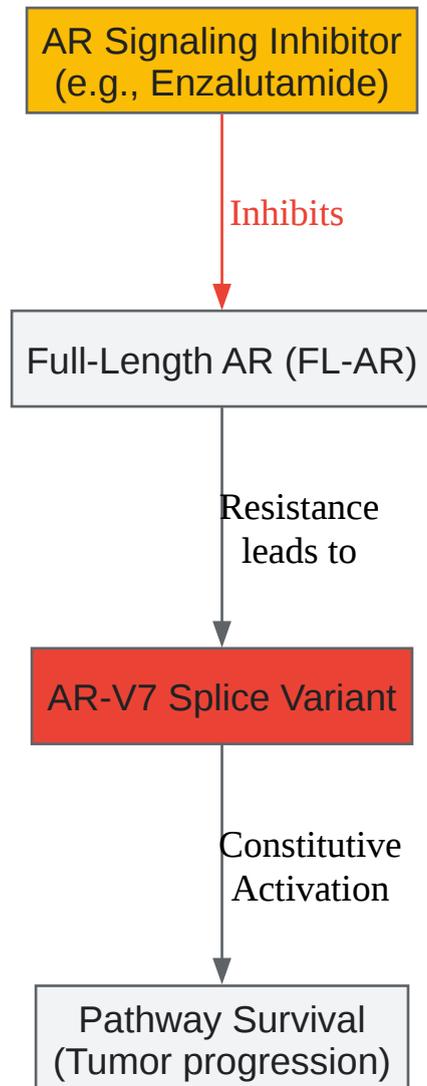
The data supporting the use of **samotolisib** in AR-V7 negative patients comes from a **double-blind, placebo-controlled phase Ib/II study (NCT02407054)** [1].

- Patient Population:** The study enrolled men with mCRPC who had disease progression on prior abiraterone treatment. In the phase II part, 129 patients were randomized to receive either

enzalutamide (160 mg daily) plus **samotolisib** (200 mg twice daily) or enzalutamide plus a placebo [1].

- **Primary Endpoint:** Progression-free survival (PFS) was assessed using the Prostate Cancer Clinical Trials Working Group (PCWG2) criteria, which includes PSA progression, radiographic progression, or symptomatic progression [1].
- **Biomarker Analysis: AR-V7 status was determined from blood samples** as an exploratory endpoint to evaluate its association with treatment activity [1]. The specific assay used for AR-V7 detection in this study is not detailed in the provided search results.

The following diagram illustrates the signaling pathways targeted by **samotolisib** and the context of AR-V7 driven resistance, which forms the mechanistic rationale for the clinical trial:



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## Interpretation and Context

- **Mechanism of Action:** **Samotolisib** is a dual inhibitor of the **PI3K/mTOR pathway** and **DNA-dependent protein kinase (DNA-PK)** [2]. Preclinical studies have shown that the **PI3K/AKT/mTOR pathway interacts with androgen receptor (AR) signaling**, and co-inhibition of both pathways can overcome resistance to AR-targeted therapies like enzalutamide [1].

- **Role of AR-V7:** The **AR-V7 splice variant** is a truncated form of the androgen receptor that **lacks the ligand-binding domain**, making it constitutively active and a driver of resistance to enzalutamide and abiraterone [3] [4]. The trial data suggests that the addition of **samotolisib** is particularly effective when this specific resistance mechanism (AR-V7) is not present [1].
- **PTEN Status:** The study also reported that clinical benefit may be enriched in patients with **PTEN-intact tumors** [1]. PTEN is a tumor suppressor that negatively regulates the PI3K pathway; its loss is a common genomic alteration in prostate cancer.

In summary, the phase Ib/II clinical trial provides evidence that AR-V7 negative status is a potential predictive biomarker for a greater radiographic progression-free survival benefit when **samotolisib** is added to enzalutamide in patients with mCRPC who have progressed on abiraterone [1].

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